1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
Description
1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its CAS registry number is 126352-85-0, and it is cataloged as a life science reagent by American Elements, available in high-purity grades (≥95%) for research and industrial applications .
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYPZXWKNXKREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933731-32-9 | |
| Record name | 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl 2-chloroacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Antimicrobial and Antiparasitic Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]imidazole compounds exhibit promising activity against various pathogens. For instance:
- Antimalarial Activity : Compounds similar to 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid have been shown to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. One study reported an IC50 value of 3.6 μM for a related compound against this parasite .
- Antibacterial Activity : Research indicates that pyrazolo[1,5-a]imidazole derivatives possess antibacterial properties against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Cancer Therapeutics
The compound's structural analogs have been investigated for their role in cancer therapy. Pyrazolo[1,5-a]imidazole derivatives have demonstrated inhibition of key enzymes involved in cancer cell proliferation. For example:
- PI3K Inhibition : Certain derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell survival and proliferation. Modifications in the chemical structure have been linked to enhanced activity against PI3Kδ .
Case Study 1: Drug Discovery for Parasitic Infections
A recent study explored the synthesis of novel pyrazolo[1,5-a]pyrimidine compounds based on the pyrazolo scaffold. These compounds were screened for their ability to inhibit membrane-bound pyrophosphatases (mPPase) in Thermotoga maritima. The findings revealed that some synthesized compounds exhibited low micromolar activity (IC50 = 14–18 μM) against mPPase and showed potential for further development as antiprotozoal agents .
Case Study 2: Anticancer Research
Another research effort focused on the development of pyrazolo[1,5-a]imidazole derivatives as potential anticancer agents. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced activity against cancer cell lines. Specific modifications led to improved selectivity and potency against PI3Kδ .
Mechanism of Action
The mechanism of action of 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol
- CAS : 1378779-72-6
- Key Differences : The ethyl ester derivative replaces the carboxylic acid group with an ethoxycarbonyl moiety, enhancing lipophilicity. This modification is critical for improving membrane permeability in drug candidates .
7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole Hydrobromide
- Molecular Formula : C₅H₇Br₂N₃
- Molecular Weight : 268.94 g/mol
- CAS : 1776066-28-4
- Key Differences : Bromination at the 7-position introduces electrophilic reactivity, making this derivative suitable for cross-coupling reactions in synthetic chemistry .
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
- Molecular Formula : C₅H₆IN₃
- Molecular Weight : 235.03 g/mol
- CAS : 1909324-91-9
- Key Differences : The iodine substituent offers a heavier halogen for radiolabeling or as a leaving group in nucleophilic substitution reactions .
Sodium 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | CAS Number | Solubility | Key Functional Group |
|---|---|---|---|---|
| Target Compound (Carboxylic Acid) | 153.14 | 126352-85-0 | Moderate in water | -COOH |
| Ethyl Ester Derivative | 181.19 | 1378779-72-6 | Lipophilic | -COOEt |
| Sodium Salt | ~175.12 (est.) | N/A | High in water | -COO⁻Na⁺ |
| 7-Bromo Derivative | 268.94 | 1776066-28-4 | Low in water | -Br |
Key Differentiators and Challenges
- Stability : The sodium salt derivative () and cyclopropylmethyl analogue () were discontinued, likely due to hydrolytic instability or synthesis complexity.
- Reactivity : The carboxylic acid group enables facile derivatization (e.g., amide bond formation), while halogenated variants offer sites for cross-coupling reactions .
Biological Activity
1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound's chemical formula is with a molecular weight of 167.17 g/mol. The IUPAC name is 1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid. Its structural representation includes a pyrazole ring fused with an imidazole ring and a carboxylic acid functional group.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anti-Inflammatory Effects
Research indicates that pyrazolo[1,5-a]imidazole derivatives exhibit significant anti-inflammatory properties. In a study involving various pyrazolo compounds, it was found that these compounds could inhibit the NF-κB/AP-1 signaling pathway in a dose-dependent manner, with IC50 values ranging from 4.8 to 30.1 µM for the most potent derivatives .
Table 1: Anti-inflammatory Activity of Selected Pyrazolo Compounds
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 13i | 4.8 | Inhibition of NF-κB/AP-1 |
| 16 | 30.1 | Binding to MAPKs (ERK2, p38α, JNK3) |
Anticancer Activity
The compound has shown promise in anticancer studies as well. A class of substituted pyrazole derivatives demonstrated potent anti-proliferative activity against various tumor cell lines. For instance, one derivative exhibited selective inhibition against the BJAB human B-cell lymphoma cell line with significant cell cycle arrest at the G0/G1 phase .
Table 2: Anticancer Activity of Pyrazolo Derivatives
| Compound ID | Target Cell Line | Effect on Cell Cycle | Observed Activity |
|---|---|---|---|
| Compound 14 | BJAB | G0/G1 Arrest | Potent Inhibition |
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins such as MAPKs and NF-κB .
Case Studies
Several studies have investigated the pharmacological potential of pyrazolo derivatives:
- Study on Anti-inflammatory Activity: A library of pyrazolo compounds was screened for their ability to inhibit inflammatory pathways in vitro. The results indicated that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophage models .
- Anticancer Research: In vivo studies demonstrated that selected pyrazolo compounds could inhibit tumor growth in mouse models without significant toxicity to normal tissues .
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of this heterocyclic compound typically involves cyclization and functionalization steps. A validated approach includes:
- Azide-mediated cyclization : Reacting 4-chloromethylpyrazole precursors with NaN₃ in DMF at 50°C for 3 hours to introduce azide groups, followed by acid-catalyzed cyclization .
- Purification : Post-reaction, cooling the mixture, precipitating with ice water, and recrystallizing from ethanol or toluene to isolate the product .
- Critical conditions : Anhydrous solvents (e.g., THF) and controlled heating (e.g., reflux at 100°C) are essential to avoid side reactions and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with precision (e.g., [M + H]⁺ calculated vs. observed values within 0.0003 m/z deviation) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and tautomeric forms. For example, methyl group signals appear at δ 2.5–3.0 ppm in CDCl₃ .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data when synthesizing derivatives of this compound?
Methodological Answer: Discrepancies in elemental analysis (e.g., nitrogen content mismatches) may arise from incomplete purification or hygroscopic intermediates. Strategies include:
- Repetitive recrystallization : Use solvent systems like ethanol/water or toluene/hexane to remove residual salts or unreacted precursors .
- Alternative characterization : Supplement with HRMS or X-ray crystallography to confirm molecular integrity when elemental data is ambiguous .
- Moisture control : Perform reactions under inert atmospheres (N₂/Ar) to prevent hydration of intermediates .
Q. What strategies are recommended for designing novel derivatives to enhance bioactivity while maintaining solubility?
Methodological Answer:
- Functional group modification : Introduce polar groups (e.g., carboxylates, amides) at position 7 to improve solubility. For example, coupling with cyanocetamide under reflux in THF enhances hydrophilicity .
- Salt formation : Prepare sodium or potassium salts of the carboxylic acid moiety to increase aqueous stability. This is achieved by neutralizing the acid with NaOH/KOH in methanol .
- Bioisosteric replacement : Replace the methyl group with trifluoromethyl or heteroaryl groups (e.g., pyridyl) to balance lipophilicity and metabolic stability, guided by computational docking studies .
Q. How can reaction mechanisms for unexpected byproducts be elucidated during synthesis?
Methodological Answer:
- Isolation and characterization : Use preparative TLC or column chromatography to isolate byproducts, followed by HRMS and 2D NMR (e.g., HSQC, HMBC) to assign structures .
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates. For example, detecting azide intermediates in cyclization reactions helps trace side-product formation .
- Computational modeling : Employ DFT calculations to simulate transition states and predict plausible pathways for byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
